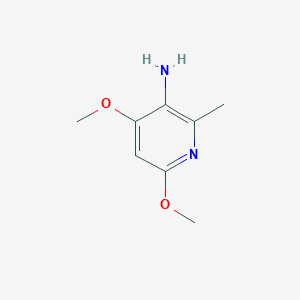
4,6-Dimethoxy-2-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-2-methylpyridin-3-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of two methoxy groups at positions 4 and 6, a methyl group at position 2, and an amine group at position 3 on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, purity, and cost-effectiveness. The use of continuous flow systems and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4,6-Dimethoxy-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .
科学的研究の応用
4,6-Dimethoxy-2-methylpyridin-3-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of chiral dopants for liquid crystals and other advanced materials.
作用機序
The mechanism of action of 4,6-Dimethoxy-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to participate in various chemical reactions, influencing its biological activity. For example, its ability to form hydrogen bonds and interact with enzymes or receptors can modulate biochemical pathways, leading to its observed effects .
類似化合物との比較
4,6-Dimethoxy-2-methylpyridin-3-amine can be compared with other similar compounds such as:
2,4-Dibromo-6-methylpyridin-3-amine: This compound has bromine atoms instead of methoxy groups, leading to different reactivity and applications.
5-Bromo-2-methylpyridin-3-amine: Used as a precursor in the synthesis of this compound, it has different functional groups that influence its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
4,6-Dimethoxy-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention in scientific research due to its potential biological activities. This compound features two methoxy groups and an amino group, which may enhance its solubility and biological interactions. The following sections will delve into the compound's biological activity, mechanisms of action, and relevant research findings.
The mechanism of action for this compound involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes or receptors, modulating biochemical pathways. Its structural features allow it to participate in oxidation and substitution reactions, which can lead to the formation of bioactive derivatives that may exhibit therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study reported that certain pyridine derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 23.15 |
| Pseudomonas aeruginosa | 137.43 |
Anti-thrombolytic Activity
Another area of interest is the potential anti-thrombolytic activity of this compound. Preliminary studies suggest that certain derivatives may inhibit thrombus formation, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies : SAR studies have been conducted to improve the potency and physicochemical properties of pyridine derivatives, including those based on this compound. These studies help identify how structural modifications can enhance biological activity .
- Neuroprotective Effects : Some research has indicated that pyridine derivatives may possess neuroprotective properties. For instance, compounds similar to this compound have been evaluated for their ability to protect neuronal cells from damage caused by oxidative stress .
- Therapeutic Potential : Ongoing investigations are exploring the therapeutic potential of this compound in various medical applications, including its use as a building block for synthesizing more complex bioactive molecules.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
4,6-dimethoxy-2-methylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(9)6(11-2)4-7(10-5)12-3/h4H,9H2,1-3H3 |
InChIキー |
QEFUFQDIEZIYKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















